[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine
Description
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
(8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl)methanamine |
InChI |
InChI=1S/C11H22N2/c1-8(2)13-10-3-4-11(13)6-9(5-10)7-12/h8-11H,3-7,12H2,1-2H3 |
InChI Key |
JVFMBGTYRJMVGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2CCC1CC(C2)CN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of [8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine
General Synthetic Approach
The synthesis of This compound typically proceeds via modification of bicyclic intermediates, particularly derivatives of 8-azabicyclo[3.2.1]octane or nortropinone analogs. The key steps generally involve:
- Construction or acquisition of the bicyclic azabicyclo[3.2.1]octane core.
- Introduction of the isopropyl substituent at the 8-position.
- Functionalization at the 3-position, often through reduction or substitution to install the methanamine group.
Key Synthetic Routes and Reagents
Starting from 3-Oxo-8-azabicyclo[3.2.1]octane Derivatives
One common precursor is tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate , which can be selectively functionalized at the 3-position. The preparation involves:
- Generation of enol triflates from the 3-oxo group using lithium bis(trimethylsilyl)amide (LiHMDS) or lithium diisopropylamide (LDA) at low temperatures (-70 to -78 °C).
- Subsequent reaction with electrophilic trifluoromethanesulfonyl reagents such as N-phenyltrifluoromethanesulfonimide to form 3-trifluoromethanesulfonyloxy derivatives.
- These intermediates serve as versatile handles for further nucleophilic substitution or reduction steps to introduce the methanamine moiety.
This approach yields high purity intermediates with yields typically ranging from 78% to 94.5% under controlled reaction conditions (Table 1).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Enol triflate formation | LiHMDS or LDA, N-phenyltrifluoromethanesulfonimide, THF, -70 to -78 °C | 78-94.5 | Low temperature, inert atmosphere |
| Purification | Silica gel chromatography, ethyl acetate/hexane mixtures | - | Flash chromatography |
Reduction to Methanamine
Reduction of the 3-oxo group or related intermediates to the methanamine can be achieved by:
- Use of lithium aluminum hydride (LiAlH4) for strong reduction conditions.
- Alternatively, sodium borohydride (NaBH4) under milder conditions to selectively reduce ketones without affecting other sensitive groups.
These reductions convert carbonyl functionalities to the corresponding alcohol or amine derivatives, which can be further transformed into the methanamine group via amination reactions.
Introduction of the Isopropyl Group
The isopropyl substituent at the 8-position is generally introduced by:
- Starting with an 8-azabicyclo[3.2.1]octane core already bearing the isopropyl group.
- Alternatively, via alkylation reactions on the nitrogen or carbon atoms of the bicyclic framework, using isopropyl halides or related electrophiles.
Detailed Experimental Data and Analysis
Representative Procedure for Enol Triflate Formation
- To a cooled (-70 °C) solution of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (5 g, 22.2 mmol) in anhydrous tetrahydrofuran (THF), lithium bis(trimethylsilyl)amide (1N in THF, 24.4 mL, 24.4 mmol) is added dropwise under nitrogen.
- After stirring for 45 minutes at -70 °C, a solution of N-phenyltrifluoromethanesulfonimide (8.7 g, 24.4 mmol) in THF is added slowly.
- The mixture is allowed to warm to room temperature and stirred for 16 hours.
- The reaction mixture is concentrated and purified by silica gel chromatography using cyclohexane/ether (90/10) to yield the triflate intermediate as a colorless oil (yield ~92%).
Reduction and Amination Steps
- Reduction of the triflate or keto intermediates is performed using LiAlH4 in dry ether under reflux conditions.
- The resulting alcohol intermediate is converted to the methanamine via amination using ammonia or amine nucleophiles under catalytic conditions or via reductive amination protocols.
- Purification is typically done by column chromatography or recrystallization.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|
| Enol triflate formation from 3-oxo precursor | LiHMDS or LDA, N-phenyltrifluoromethanesulfonimide, THF, -70 to -78 °C | 78-94.5 | Key intermediate for further functionalization |
| Reduction to alcohol | LiAlH4 or NaBH4, ether or methanol, reflux or room temp | 80-90 (typical) | Selective reduction of ketone |
| Amination to methanamine | Ammonia or amine nucleophile, catalytic hydrogenation or reductive amination | Variable | Final step to install methanamine group |
| Alkylation for isopropyl introduction | Isopropyl halides, base, inert atmosphere | 70-85 | May be done on nitrogen or carbon |
Research Findings and Considerations
- The synthetic routes emphasize stereoselective control to obtain the desired diastereomers of the bicyclic amine.
- Low temperature and inert atmosphere conditions are critical to prevent side reactions and decomposition.
- The use of triflate intermediates provides a versatile platform for diverse nucleophilic substitution reactions.
- Reduction and amination steps require careful reagent choice to maintain the integrity of the bicyclic framework.
Chemical Reactions Analysis
Types of Reactions
[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions would depend on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield an alcohol or ketone, while reduction might yield an amine or alkane.
Scientific Research Applications
[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine has several scientific research applications:
Chemistry: It is used as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: The compound’s biological activity makes it a potential candidate for drug discovery and development.
Industry: It can be used in the synthesis of bioactive molecules and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of [8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
[8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl]methanamine
- Molecular Formula : C₁₁H₂₀N₂
- Key Features : The cyclopropyl group introduces increased ring strain and rigidity compared to the isopropyl substituent. Predicted collision cross-sections (CCS) for its adducts range from 139.9 Ų ([M+H]⁺) to 150.6 Ų ([M+Na]⁺), suggesting moderate molecular size and polarity .
- Biological Relevance : Cyclopropyl substituents are often used to enhance metabolic stability, as seen in analogs targeting G-protein-coupled receptors (GPCRs) .
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine
- Molecular Formula : C₉H₁₈N₂
- Safety data for its methanol derivative (CAS 90949-82-9) indicate precautions for handling due to unspecified hazards .
- Pharmacological Context: Methyl-substituted analogs are frequently explored as monoamine reuptake inhibitors or receptor antagonists .
8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl Derivatives
- For example, 8-benzyl-8-azabicyclo[3.2.1]octan-3-endo-amine is synthesized for SAR studies, highlighting the impact of aromatic substituents on receptor selectivity .
Substituent Variations at the 3-Position
3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine
Tropine (N-Methyl-8-azabicyclo[3.2.1]octan-3-ol)
- Molecular Formula: C₈H₁₅NO
- Key Features: Replacing methanamine with a hydroxyl group yields tropine, a well-known alkaloid precursor. Its pharmacological profile includes anticholinergic and antispasmodic activities, underscoring the functional group’s impact on bioactivity .
3-(4-Chlorophenyl)propanamide Derivatives
- Example : 8-Azabicyclo[3.2.1]octan-3-yl-3-(4-chlorophenyl)propanamide
- Key Features : Propanamide-linked aryl groups enhance affinity for vasopressin V1A receptors (e.g., compounds 47 and 48 with high selectivity and IC₅₀ values <10 nM) .
Pharmacological and Physicochemical Comparisons
Biological Activity
[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine, also known as an isopropyl derivative of the azabicyclo compound, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound belongs to a class of bicyclic amines that have shown promise in various therapeutic applications, including as receptor antagonists and in the modulation of neurotransmitter systems.
- Molecular Formula : C10H19N
- Molecular Weight : 169.27 g/mol
- CAS Number : 3423-25-4
- IUPAC Name : 8-isopropyl-8-azabicyclo[3.2.1]octan-3-ylmethanamine
Research indicates that compounds structurally related to this compound can act as selective antagonists for specific receptors, such as the vasopressin V(1A) receptor. For instance, studies have shown that certain derivatives exhibit high affinity and selectivity for this receptor, which plays a crucial role in various physiological processes including blood pressure regulation and water retention .
Antagonistic Properties
A notable study revealed that derivatives of the azabicyclo structure function as antagonists to the vasopressin V(1A) receptor, demonstrating significant potential in treating conditions related to vasopressin dysregulation such as hypertension and heart failure . The compounds were characterized by:
- High Affinity : Compounds exhibited IC50 values in the nanomolar range.
- Selectivity : Minimal interaction with other vasopressin receptor subtypes.
Neurotransmitter Modulation
The compound's structural features suggest potential interactions with neurotransmitter systems, particularly those involving acetylcholine and norepinephrine. This could imply applications in neurodegenerative diseases or cognitive disorders where cholinergic signaling is disrupted.
Case Studies and Research Findings
Safety and Toxicology
While specific toxicity data for this compound remains limited, related compounds have undergone preliminary safety assessments. These assessments typically focus on:
- Acute Toxicity : Evaluated through standard animal models.
- Chronic Exposure Studies : Long-term effects on organ systems and behavior.
Q & A
What are the common synthetic routes for [8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine?
Level: Basic
Answer:
The synthesis typically involves functionalization of the 8-azabicyclo[3.2.1]octane (tropane) core. Key steps include:
- N-alkylation : Introduction of the propan-2-yl group at the 8-position via alkylation reactions using isopropyl halides or related reagents .
- Amination at C3 : Methanamine groups are introduced through reductive amination or nucleophilic substitution of a precursor ketone (e.g., 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one) .
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) or benzyl groups to protect amines during multi-step syntheses .
Methodological Tip: Monitor stereochemistry using chiral HPLC or polarimetry, as the bicyclic core often leads to stereoisomers .
How can stereoselective synthesis of this compound be optimized?
Level: Advanced
Answer:
Stereoselectivity challenges arise from the rigid bicyclic structure. Strategies include:
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,5S)-tropinone derivatives) to control configuration .
- Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Ru or Rh complexes) for hydrogenation of ketone intermediates to achieve desired amine stereochemistry .
- Crystallography-Guided Optimization : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves stereochemical ambiguities and informs synthetic adjustments .
Data Insight: In a study, (1R,5S)-configured derivatives showed 10-fold higher DAT binding affinity than (1S,5R) isomers .
Which characterization techniques are essential for confirming the structure?
Level: Basic
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and bicyclic framework. Key signals include bridgehead protons (δ 3.1–4.0 ppm) and isopropyl methyl groups (δ 1.0–1.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHN) .
- X-ray Crystallography : Resolves absolute configuration and ring conformations (e.g., chair vs. envelope conformations in the bicyclic system) .
How do structural modifications at the 8-position influence target selectivity?
Level: Advanced
Answer:
The 8-position substituent modulates affinity for monoamine transporters (DAT, SERT, NET):
- Isopropyl Group : Enhances DAT selectivity due to hydrophobic interactions with transmembrane domains .
- Benzyl or Cyclopropylmethyl : Increases SERT/NET affinity by introducing π-π stacking or steric effects .
Methodological Note : Radioligand binding assays (e.g., H-WIN 35,428 for DAT) quantify selectivity. For example, 8-isopropyl derivatives exhibit IC values of 12 nM at DAT vs. 220 nM at SERT .
What in vitro assays are used to assess monoamine reuptake inhibition?
Level: Basic
Answer:
- Transfected Cell Models : HEK-293 cells expressing human DAT, SERT, or NET are incubated with the compound, and uptake of H-labeled neurotransmitters (dopamine, serotonin, norepinephrine) is measured .
- Electrophysiology : Intracellular recordings in neuronal preparations evaluate inhibition of slow excitatory postsynaptic potentials (EPSPs) linked to monoamine release .
Key Consideration : Use positive controls (e.g., cocaine for DAT, fluoxetine for SERT) to validate assay conditions .
How can contradictions in reported binding affinities across studies be resolved?
Level: Advanced
Answer:
Discrepancies often stem from assay variability (e.g., cell type, radioligand concentration). Mitigation strategies include:
- Standardized Protocols : Adopt NIH/ECMDB guidelines for transporter assays .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses that explain affinity differences due to substituent orientation .
- Meta-Analysis : Pool data from multiple studies (e.g., 8-substituted tropanes) to derive consensus IC ranges .
What strategies optimize yield in multi-step synthesis?
Level: Advanced
Answer:
- Flow Chemistry : Continuous reaction setups improve efficiency in steps like N-alkylation or reductive amination .
- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., forming the azabicyclo core) from hours to minutes .
- Work-Up Optimization : Liquid-liquid extraction with dichloromethane/methanol mixtures minimizes product loss .
Data Example : A Theravance, Inc. study achieved 93% yield in a key step by optimizing drying times and solvent ratios .
How are impurities and by-products characterized during synthesis?
Level: Basic
Answer:
- HPLC-MS : Identifies impurities (e.g., des-methyl by-products or oxidation products) with thresholds per ICH Q3A guidelines .
- Stability Studies : Accelerated degradation (40°C/75% RH) reveals hydrolytic or oxidative by-products .
Example : Impurities like 8-benzyl-3-exo-amine (CAS 367-21-2387) are monitored using reverse-phase HPLC with UV detection at 254 nm .
How does crystallography validate the compound’s configuration?
Level: Advanced
Answer:
Single-crystal X-ray diffraction (e.g., SHELXL refinement) determines:
- Bond Angles/Lengths : Confirms bicyclic geometry (e.g., C-N-C angles ~109.5° in the piperidine ring) .
- Disorder Modeling : Detects positional disorder (e.g., split occupancy of fluorine atoms in a derivative) .
Case Study : A 2023 study resolved the (1R*,5S*) configuration of a fluorinated analog, showing a chair conformation in the piperidine ring .
What is the role of computational modeling in predicting SAR?
Level: Advanced
Answer:
- QSAR Models : Correlate substituent properties (e.g., logP, polar surface area) with transporter affinity .
- Molecular Dynamics : Simulates ligand-receptor interactions over time (e.g., hydrogen bonding with DAT residue Asp79) .
Software Tools : Schrödinger Suite or MOE for docking; Gaussian for DFT calculations on transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
